Methanamine, N-[(4-methoxyphenyl)methoxy]-
Description
"Methanamine, N-[(4-methoxyphenyl)methoxy]-" is a secondary amine characterized by a methoxy-substituted benzyl group attached to the nitrogen atom of a methanamine backbone. Its structure includes a 4-methoxyphenyl moiety linked via a methoxy group, contributing to its unique physicochemical and biological properties. This compound is frequently utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of antimicrobial, antiparasitic, and enzyme-targeting agents .
Key synthetic routes involve the use of (4-methoxyphenyl)methanamine as a precursor, often reacted with acyl chlorides or other electrophiles under inert conditions (e.g., N₂ atmosphere) to form derivatives with enhanced stability or activity .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methoxy]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-10-12-7-8-3-5-9(11-2)6-4-8/h3-6,10H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYSKHUKTPRTQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNOCC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Bis(4-methoxyphenyl)methanamine Intermediates
A patented process describes the preparation starting from 4-methoxybenzonitrile and 4-methoxyphenyl magnesium bromide in 2-methyltetrahydrofuran (Me-THF), a less toxic solvent alternative to dichloromethane. The reaction proceeds at controlled temperatures (room temperature to 40 °C) to form bis(4-methoxyphenyl)methanone, which is subsequently converted through formamide intermediates to bis(4-methoxyphenyl)methanamine hydrochloride. Key steps include:
- Use of tosyl chloride or methane sulfonyl chloride as reagents.
- Aluminum trichloride addition in portions to facilitate reactions.
- pH adjustments to below 3.5, preferably near 1.0, to optimize reaction conditions.
- Catalytic hydrogenation using palladium on carbon under hydrogen atmosphere.
- Isolation of intermediates by precipitation, filtration, and drying at moderate temperatures (~40 °C).
This process emphasizes solvent optimization, reaction time reduction (from over 60 hours to less than 20 hours), and elimination of chromatography for product isolation.
Improved Process for Chiral Methanamine Derivatives
An advanced synthetic route focuses on preparing optically pure (S)-(-)- and (R)-(+)-l-(4-methoxyphenyl)ethylamine, closely related compounds, using a three-step sequence:
| Step | Description | Conditions | Catalysts/Reagents | Solvents | Temperature | Duration | Notes |
|---|---|---|---|---|---|---|---|
| (a) | Condensation of 4-methoxyacetophenone with chiral amine (e.g., (S)-(-)-α-methylbenzylamine) to form imine intermediate | Reflux with p-toluenesulfonic acid | p-Toluenesulfonic acid | Toluene | 125-130 °C | 6-8 hours | Water removed azeotropically via Dean-Stark trap |
| (b) | Catalytic hydrogenation of imine to amine salt | Hydrogen atmosphere, Pd/C catalyst | 10% Pd/C, p-toluenesulfonic acid | Ethyl acetate | 35-40 °C | 10-12 hours | Formation of crystalline p-toluenesulfonate salt |
| (c) | Further catalytic reduction and acid/base treatments to yield optically pure amine | Hydrogen atmosphere, Pd/C catalyst | 10% Pd/C, acids (HCl or p-toluenesulfonic acid), bases (Na2CO3) | Methanol, IPA | 50-55 °C | 10-12 hours | Final purification by crystallization |
This method avoids hazardous reagents such as n-BuLi, LiHMDS, diphenylphosphorylazide, and low-temperature (-78 °C) steps. It also eliminates the need for enzyme-based resolution or silica gel chromatography, making it suitable for industrial scale with optical purity exceeding 99%.
Alternative Preparation of N-Hydroxy-1-(4-methoxyphenyl)methanamine
A related compound, N-hydroxy-1-(4-methoxyphenyl)methanamine, can be synthesized by reacting p-methoxybenzylamine with sodium nitrite under acidic conditions. This method is more straightforward but specific to the hydroxylamine derivative rather than the methanamine ether compound.
- Switching to less toxic solvents such as 2-methyltetrahydrofuran reduces environmental impact and improves safety.
- Avoiding hazardous reagents like n-BuLi and low temperatures enhances scalability and safety in industrial settings.
- The chiral synthesis route provides high optical purity (>99%), crucial for pharmaceutical applications.
- Processes that eliminate chromatography and enzyme resolution steps reduce cost and complexity.
- The use of palladium on carbon as a catalyst under hydrogen atmosphere is common and effective for reduction steps.
| Parameter | Bis(4-methoxyphenyl)methanamine Route | Chiral Ethylamine Route |
|---|---|---|
| Solvent Volume | Reduced to less than half compared to DCM | 4.5-5 volumes (ethyl acetate), 12-13 volumes (methanol) |
| Reaction Time | Reduced from >60 h to <20 h | 6-8 h (condensation), 10-12 h (hydrogenation) |
| Temperature Range | 5-60 °C | 125-130 °C (condensation), 35-55 °C (hydrogenation) |
| Catalyst | Pd/C, AlCl3 | Pd/C |
| pH Control | Acidic (pH <3.5 to ~1.0) | Acid/base treatments (p-toluenesulfonic acid, HCl, Na2CO3) |
| Optical Purity | Not specified | >99% |
The preparation of Methanamine, N-[(4-methoxyphenyl)methoxy]-, and its related chiral derivatives involves sophisticated synthetic routes optimized for safety, efficiency, and scalability. Modern methods prioritize the use of less toxic solvents, avoidance of hazardous reagents, and processes amenable to industrial scale-up. The chiral ethylamine preparation route stands out for delivering high optical purity without costly or dangerous catalysts and purification methods, making it the preferred approach for pharmaceutical-grade material production.
Chemical Reactions Analysis
Types of Reactions
Methanamine, N-[(4-methoxyphenyl)methoxy]- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid, while reduction of a nitro group can produce 4-methoxyaniline .
Scientific Research Applications
Chemistry
Methanamine, N-[(4-methoxyphenyl)methoxy]- serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for modifications that can lead to the development of novel compounds with desired properties.
Biology
Research has focused on the biological activity of this compound, particularly its interactions with various biomolecules. Studies suggest that it may exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as evidenced by inhibition zones ranging from 10 to 17 mm against strains such as Staphylococcus aureus and Escherichia coli.
Medicine
Ongoing research is investigating the therapeutic applications of Methanamine, N-[(4-methoxyphenyl)methoxy]- as a precursor for drug development. Its derivatives have shown promise in antitumor assessments, demonstrating effects on cancer cell proliferation with varying potency depending on structural modifications .
The biological activity of Methanamine, N-[(4-methoxyphenyl)methoxy]- is notable for its potential antimicrobial effects. A table summarizing the antimicrobial evaluation of various derivatives is provided below:
| Compound | Activity Against Bacteria | Growth Inhibition Zone (mm) |
|---|---|---|
| Compound A | S. aureus | 14 |
| Compound B | E. coli | 17 |
| Compound C | Pseudomonas aeruginosa | 10 |
These findings indicate that structural modifications can enhance antibacterial activity significantly.
Antimicrobial Evaluation
A series of methanamine derivatives were synthesized and tested for their antimicrobial efficacy against standard pathogenic strains. Results indicated that modifications on the phenyl ring could enhance antibacterial activity significantly.
Antitumor Assessment
In vitro studies demonstrated that certain derivatives of Methanamine, N-[(4-methoxyphenyl)methoxy]- had pronounced effects on cancer cell proliferation. The structure-activity relationship suggests that specific modifications can lead to varying degrees of potency against different cancer cell lines .
Mechanism of Action
The mechanism of action of Methanamine, N-[(4-methoxyphenyl)methoxy]- involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s binding affinity and specificity towards its targets. Additionally, the methanamine group can undergo protonation and deprotonation, affecting the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
N-(4-Methoxyphenyl)pentanamide
- Structure: Features a pentanoyl group instead of the methoxybenzyl group.
- Activity : Demonstrates excellent drug-likeness and anthelmintic activity, validated by pharmacokinetic studies. It adheres to pharmaceutical filters, making it a promising candidate for parasitic infections .
- Key Difference : Replacement of the methoxybenzyl group with a linear alkyl chain enhances metabolic stability but reduces aromatic interaction capabilities.
N-(3-Isopropoxybenzyl)(4-methoxyphenyl)methanamine
- Structure : Incorporates an isopropoxy substituent on the benzyl ring.
- Application : Used as a synthetic intermediate in research, highlighting the role of alkoxy groups in modulating solubility and reactivity .
N-{[(4-Methoxyphenyl)amino]carbonothioyl}benzamide
- Structure : Contains a thiourea linkage and benzamide core.
- Activity : Exhibits potent antioxidant activity (87.7% inhibition), attributed to the methoxy group’s electron-donating properties stabilizing radical intermediates .
- Key Difference : The thiourea moiety enhances redox activity but may reduce bioavailability due to higher polarity.
Antiparasitic Activity
- Methanamine Derivatives : Compounds like II-1 (with a 4-methoxyphenyl substituent) show enhanced anthelmintic activity due to hydrogen bonding with tubulin, stabilizing the drug-target complex .
- Comparison : II-4 (with a nitro group) retains moderate activity, suggesting that electron-withdrawing groups are less effective than methoxy’s electron-donating effects .
Estrogenic Activity
- Methoxychlor Metabolites: Bis-OH-MDDE, a metabolite with dual 4-methoxyphenyl groups, exhibits higher estrogenic potency than mono-substituted analogs. The methoxy group’s demethylation to hydroxyl enhances receptor binding .
- Key Insight: Methoxy-to-hydroxyl conversion is critical for activating proestrogenic compounds, a feature absent in non-metabolizable methanamine derivatives.
Physicochemical Properties
- LogP and Solubility : Methoxy-substituted derivatives generally exhibit higher lipophilicity (LogP ~2.5–3.5) compared to hydroxylated analogs (LogP ~1.8–2.5), impacting membrane permeability .
- Thermal Stability : Pivalamide derivatives (e.g., S-9) show higher melting points (>150°C) due to crystalline packing, whereas thiourea derivatives are often oils or low-melting solids .
Biological Activity
Overview
Methanamine, N-[(4-methoxyphenyl)methoxy]- (CAS Number: 1335111-23-3) is an organic compound classified as an aralkylamine. Its structure features a methoxy group attached to a phenyl ring, which is further connected to a methanamine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
The synthesis of Methanamine, N-[(4-methoxyphenyl)methoxy]- typically involves the nucleophilic substitution reaction between 4-methoxybenzyl chloride and methanamine under basic conditions, using sodium hydroxide or potassium carbonate as catalysts. This method allows for the formation of the desired product with good yields and purity, particularly when optimized for industrial production using continuous flow reactors.
The biological activity of Methanamine, N-[(4-methoxyphenyl)methoxy]- is attributed to its interaction with various biomolecules. The methoxy group can engage in hydrogen bonding and other non-covalent interactions, influencing the compound's binding affinity to specific targets. The protonation and deprotonation behavior of the methanamine group also affects its reactivity and stability, which are crucial for its biological functions.
Antimicrobial Activity
Recent studies have indicated that compounds similar to Methanamine, N-[(4-methoxyphenyl)methoxy]- exhibit significant antimicrobial properties. For instance, derivatives containing similar structural motifs have shown marked activity against both Gram-positive and Gram-negative bacteria. In particular, compounds were tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition zones ranging from 10 to 17 mm .
| Compound | Activity Against Bacteria | Growth Inhibition Zone (mm) |
|---|---|---|
| Compound A | S. aureus | 14 |
| Compound B | E. coli | 17 |
| Compound C | Pseudomonas aeruginosa | 10 |
Anticancer Activity
Methanamine derivatives have also been evaluated for their anticancer potential. Studies focusing on various cancer cell lines, including MCF-7 (breast cancer) and HepG-2 (liver cancer), revealed that certain analogs exhibited potent anti-proliferative effects with IC50 values below 25 μM. The structural variations in these compounds significantly influenced their cytotoxicity, highlighting the importance of substituent positioning on the phenyl ring .
| Cell Line | Compound | IC50 (μM) |
|---|---|---|
| MCF-7 | Compound D | <25 |
| HepG-2 | Compound E | <25 |
Case Studies
- Antimicrobial Evaluation : A series of methanamine derivatives were synthesized and tested for their antimicrobial efficacy against standard pathogenic strains. The results showed that modifications on the phenyl ring could enhance antibacterial activity significantly, particularly against E. coli and S. aureus.
- Antitumor Assessment : In vitro studies demonstrated that certain derivatives of Methanamine, N-[(4-methoxyphenyl)methoxy]- had a pronounced effect on cancer cell proliferation. Structural modifications led to varying degrees of potency against different cancer cell lines, suggesting a structure-activity relationship that warrants further investigation.
Q & A
Q. How can Methanamine, N-[(4-methoxyphenyl)methoxy]- be characterized using spectroscopic methods?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural elucidation. For example:
- ¹H NMR (CDCl₃, 300 MHz): Peaks at δ 8.20 (s, 1H, imine), 7.62 (d, 2H, aromatic), 6.86–6.75 (m, 4H, aromatic), 4.64 (s, 2H, CH₂), and 3.74/3.70 (s, 6H, OCH₃) confirm the methoxy and benzylidene groups .
- ¹³C NMR (DMSO-d6, 100 MHz): Signals at δ 159.3 (C-O), 130.6 (aromatic), and 55.2 (OCH₃) validate the substitution pattern .
Data Table:
| Technique | Key Peaks | Functional Group Confirmed | Reference |
|---|---|---|---|
| ¹H NMR | δ 3.70–3.74 | Methoxy groups | |
| ¹³C NMR | δ 159.3 | Aromatic ether linkage |
Q. What safety precautions are critical when handling this compound?
Methodological Answer: Due to acute oral toxicity (H302) and respiratory irritation (H335), adhere to:
- Personal Protective Equipment (PPE): Gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of aerosols .
- Storage: Keep in airtight containers at 2–8°C for long-term stability .
Advanced Research Questions
Q. How do synthetic routes for this compound compare in efficiency and scalability?
Methodological Answer: Two key methods are:
- Reductive Amination (Pd/NiO Catalyst):
Benzaldehyde and (4-methoxyphenyl)methanamine react under H₂ with Pd/NiO (1.1 wt%) at 25°C for 10 hours, yielding 90% . - Transition Metal-Free Reduction:
Using HBPin and a potassium catalyst, 4-methoxybenzamide is reduced in toluene at 80°C for 12 hours, yielding 84% .
Data Table:
| Method | Catalyst | Yield | Conditions | Reference |
|---|---|---|---|---|
| Reductive Amination | Pd/NiO | 90% | 25°C, H₂, 10 h | |
| Metal-Free Reduction | K-NHC complex | 84% | 80°C, toluene, 12 h |
Key Considerations:
- Pd/NiO offers faster reaction times but requires H₂ handling.
- Metal-free methods avoid transition metals but require higher temperatures.
Q. How can contradictions in reported stability data be resolved?
Methodological Answer: Discrepancies arise from storage conditions:
- Room Temperature (): Stable if protected from moisture and light.
- Refrigerated (): Recommended for >6-month storage to prevent decomposition.
Experimental Design: - Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to assess degradation pathways.
- Compare NMR spectra of fresh vs. aged samples to identify decomposition products.
Q. What catalytic mechanisms govern its synthesis via Pd/NiO?
Methodological Answer: The Pd/NiO system facilitates hydrogenation via:
H₂ Activation: Pd nanoparticles dissociate H₂ into atomic hydrogen.
Substrate Adsorption: The imine intermediate adsorbs onto NiO surfaces.
Hydrogen Transfer: Atomic hydrogen reduces the C=N bond to C-N.
Supporting Data:
Q. How to design assays for evaluating its kinase inhibition potential?
Methodological Answer: Based on its structural similarity to pan-Ras inhibitors ( ):
- In Vitro Kinase Assays: Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., KRAS G12C).
- Cellular Uptake Studies: Label the compound with ³H or fluorescent tags to monitor intracellular accumulation.
- Docking Simulations: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to Ras GTPase domains.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
